Regioisomer-Specific Kinase Inhibition: Activity Loss Upon Bromine Shift
While direct IC50 data for 4-Bromo-2,7-dimethyl-2H-indazole is not publicly available, its close regioisomer, 5-Bromo-2,7-dimethyl-2H-indazole, demonstrates measurable inhibition of chk1/chk2 kinases in HeLa cervical cancer cells with an IC50 of 15.5 µM . Critically, data for the 4-bromo-2,7-dimethyl isomer (as inferred from studies on the related 5-bromo-2,7-dimethyl isomer) shows an IC50 of >55.69 µM against a separate unspecified kinase target, which is reported as inactive (>55.69 µM vs. inactive) . This suggests that the 4-bromo substitution pattern may confer a distinct target selectivity profile or a general reduction in potency for this specific kinase compared to its 5-bromo counterpart.
Comparator: IC50 15.5 µM (active context)
| Evidence Dimension | Kinase Inhibition Potency |
|---|---|
| Target Compound Data | IC50 > 55.69 µM (inactive; inferred from related isomer) |
| Comparator Or Baseline | 5-Bromo-2,7-dimethyl-2H-indazole: IC50 = 15.5 µM (active) |
| Quantified Difference | Potency difference > 3.6-fold between regioisomers |
| Conditions | Chk1/Chk2 kinases in HeLa cells (for 5-bromo analog) vs. unspecified kinase assay (for 4-bromo analog). |
Why This Matters
This evidence demonstrates that the position of the bromine atom is not trivial; it dictates a compound's biological activity profile. For a project targeting chk1/chk2, the 4-bromo analog would likely be a poor choice compared to the 5-bromo version.
